Km Reduction of 42.9-Fold for Cellohexose vs. Cellobiose in β-Glucan Glucohydrolase CELD
Cellohexose exhibits substantially higher apparent binding affinity compared to cellobiose when assayed with the 1,4-β-D-glucan glucohydrolase CELD from Pseudomonas fluorescens subsp. cellulosa. The Michaelis constant (Km) for cellohexaose hydrolysis is 28 µM, representing a 42.9-fold decrease relative to the Km for cellobiose (1.2 mM) under identical experimental conditions [1]. This marked reduction in Km indicates that the enzyme's active site achieves significantly more favorable substrate recognition and binding stabilization with the longer hexasaccharide chain, likely due to extended subsite occupancy along the catalytic cleft.
| Evidence Dimension | Michaelis constant (Km) for hydrolytic cleavage |
|---|---|
| Target Compound Data | 28 µM |
| Comparator Or Baseline | Cellobiose: 1.2 mM (1200 µM) |
| Quantified Difference | 42.9-fold lower Km (higher affinity) for cellohexaose |
| Conditions | Assay performed with purified CELD enzyme from Pseudomonas fluorescens subsp. cellulosa; pH and temperature conditions as described in original publication (Ferreira et al., 1991) |
Why This Matters
This quantitative difference demonstrates that cellohexaose is not interchangeable with cellobiose in enzymatic assays; using the shorter substrate would require substantially higher concentrations to achieve comparable fractional saturation, altering experimental design and potentially masking subtle kinetic effects.
- [1] Ferreira, L. M. A., Wood, T. M., Williamson, G., Faulds, C. B., Hazlewood, G. P., Black, G. W., & Gilbert, H. J. (1991). Characterization of the gene celD and its encoded product 1,4-β-D-glucan glucohydrolase D from Pseudomonas fluorescens subsp. cellulosa. Biochemical Journal, 279(Pt 3), 793–799. Data extracted from FACTA Search summary for C04A11.2, reporting Km(cellobiose) = 1.2 mM, Km(cellohexaose) = 28 µM. View Source
